molecular formula C22H19N3O4 B11101429 4-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol

4-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol

Cat. No.: B11101429
M. Wt: 389.4 g/mol
InChI Key: STGHGKZTNYRZTM-YDZHTSKRSA-N
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Description

2-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-6-METHOXYPHENOL is a complex organic compound that features both phenolic and imidazo[1,2-a]pyridine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-6-METHOXYPHENOL typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous as it is solvent- and catalyst-free, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, ensuring high yields and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups in the compound can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-6-METHOXYPHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The phenolic groups can form hydrogen bonds with active sites, while the imidazo[1,2-a]pyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-6-METHOXYPHENOL is unique due to its combination of phenolic and imidazo[1,2-a]pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C22H19N3O4/c1-28-17-7-5-6-15(21(17)27)13-23-22-20(24-19-8-3-4-11-25(19)22)14-9-10-16(26)18(12-14)29-2/h3-13,26-27H,1-2H3/b23-13+

InChI Key

STGHGKZTNYRZTM-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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